molecular formula C21H24ClN7O2S B11933081 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide

Cat. No.: B11933081
M. Wt: 474.0 g/mol
InChI Key: GAUSNEXRHHRNLM-UHFFFAOYSA-N
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Description

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a protein kinase inhibitor, which makes it valuable in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide involves multiple steps. One efficient method includes the use of flow chemistry and microwave-assisted synthesis. This approach avoids the need for Boc-protection of piperidine in the key S_NAr coupling with 1-fluoro-4-nitrobenzene. The microwave coupling of 4-morphilinoaniline and 4-(piperazine-1-yl)aniline with 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide has been found to be the most effective route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of flow chemistry and microwave-assisted synthesis enhances overall yields and increases atom economy through step reduction and minimal requirement for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic aromatic substitution (S_NAr).

    Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like 1-fluoro-4-nitrobenzene and bases such as potassium carbonate.

    Oxidation and Reduction: Can involve reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution reaction with 1-fluoro-4-nitrobenzene yields the desired pyrimidine derivative .

Scientific Research Applications

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a protein kinase inhibitor, making it valuable in studying cell signaling pathways.

    Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit specific protein kinases involved in tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in cancer research, where the inhibition of specific kinases can lead to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as a kinase inhibitor. Its synthesis via flow chemistry and microwave-assisted methods also sets it apart by offering higher yields and efficiency .

Properties

Molecular Formula

C21H24ClN7O2S

Molecular Weight

474.0 g/mol

IUPAC Name

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide

InChI

InChI=1S/C21H24ClN7O2S/c1-23-32(30,31)19-5-3-2-4-18(19)27-20-17(22)14-25-21(28-20)26-15-6-8-16(9-7-15)29-12-10-24-11-13-29/h2-9,14,23-24H,10-13H2,1H3,(H2,25,26,27,28)

InChI Key

GAUSNEXRHHRNLM-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4

Origin of Product

United States

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